molecular formula C20H20N6O2S B12016337 N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12016337
M. Wt: 408.5 g/mol
InChI Key: HALFGOFYPXWITJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of functional groups, including an acetylamino group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the triazole intermediate.

    Introduction of the Prop-2-en-1-yl Group: This step involves an alkylation reaction using an appropriate alkyl halide.

    Formation of the Acetylamino Group: The acetylamino group is typically introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the acetylamino phenyl group with the triazole-pyridine intermediate through a sulfanyl linkage, often using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole or pyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its triazole and pyridine moieties.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activities, which are common properties of triazole-containing compounds.

Industry

In industry, the compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, the triazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions or hydrogen bonding. The acetylamino group may also contribute to the compound’s overall bioactivity by improving its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
  • Acetamide, N-(4-aminophenyl)-
  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

Uniqueness

Compared to similar compounds, N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to the presence of the triazole ring and the prop-2-en-1-yl group. These features provide additional sites for chemical modification and potential bioactivity, making it a versatile compound for various applications.

This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O2S/c1-3-12-26-19(15-8-10-21-11-9-15)24-25-20(26)29-13-18(28)23-17-6-4-16(5-7-17)22-14(2)27/h3-11H,1,12-13H2,2H3,(H,22,27)(H,23,28)

InChI Key

HALFGOFYPXWITJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

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